5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is a complex organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives under controlled conditions. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, at temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using benzenesulfonyl chloride and triazine derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, or organic bases are commonly used in substitution reactions. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine involves its interaction with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino, hydroxyl, or thiol groups in proteins and enzymes, leading to inhibition or modification of their activity . This reactivity makes it a valuable tool in biochemical studies and drug design.
Comparison with Similar Compounds
Similar Compounds
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole: This compound shares the benzenesulfonyl and chloro groups but has a thiazole ring instead of a triazine ring.
Benzenesulfonyl chloride: A simpler compound with only the benzenesulfonyl and chloro groups, lacking the triazine ring.
Uniqueness
5-[(Benzenesulfonyl)(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine is unique due to the presence of the triazine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This structural feature allows for a broader range of applications in synthesis and research .
Properties
CAS No. |
831218-42-9 |
---|---|
Molecular Formula |
C16H14ClN3O2S |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
5-[benzenesulfonyl(chloro)methyl]-3-phenyl-2,5-dihydro-1,2,4-triazine |
InChI |
InChI=1S/C16H14ClN3O2S/c17-15(23(21,22)13-9-5-2-6-10-13)14-11-18-20-16(19-14)12-7-3-1-4-8-12/h1-11,14-15H,(H,19,20) |
InChI Key |
WJQNDXJVPRRMIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C=NN2)C(S(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.